molecular formula C13H20ClN B2755681 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 1052525-07-1

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B2755681
CAS No.: 1052525-07-1
M. Wt: 225.76
InChI Key: NRGQDARZRLZWPI-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly as a structural analog for investigating central nervous system (CNS) targets. The tetrahydrobenzazepine scaffold is a privileged structure in drug discovery, known for its versatility in interacting with various neuroreceptors. Specifically, structurally related 3-benzazepine analogues have been extensively explored as potent and selective antagonists for the GluN2B subunit-containing N-methyl-d-aspartate (NMDA) receptors . Antagonism of these receptors is a prominent therapeutic strategy for targeting neurological disorders such as Parkinson's disease, Alzheimer's disease, stroke, and neuropathic pain . Furthermore, other 1-benzazepine derivatives have been developed as potent, orally active nonpeptide arginine vasopressin (AVP) V2 receptor antagonists, indicating the scaffold's utility in endocrinology and renal research . This compound serves as a critical intermediate for researchers engaged in structure-activity relationship (SAR) studies, enabling the synthesis of novel analogues to optimize affinity, selectivity, and metabolic stability for specific therapeutic targets . It is presented as a high-purity building block exclusively for laboratory research use to advance the development of new pharmacological tools and potential therapeutics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3,5-trimethyl-1,2,4,5-tetrahydro-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10-8-13(2,3)14-9-11-6-4-5-7-12(10)11;/h4-7,10,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGQDARZRLZWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC2=CC=CC=C12)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with an amine, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted benzazepine derivatives .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Potential
Research indicates that derivatives of 2-benzazepines exhibit significant neuropharmacological effects. The compound has been studied for its potential as an anxiolytic agent due to its structural similarity to known benzodiazepines. Studies have shown that modifications in the tetrahydrobenzazepine structure can enhance binding affinity to GABA receptors, which are critical in the modulation of anxiety and mood disorders .

Antidepressant Activity
In preclinical studies, compounds structurally related to this compound have demonstrated antidepressant-like effects in animal models. These findings suggest that the compound may interact with serotonin and norepinephrine pathways, which are essential targets in the treatment of depression .

Synthetic Chemistry

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as cyclization and functionalization. Researchers utilize it to synthesize more complex molecules that have potential therapeutic applications or serve as intermediates in drug development .

Reagent in Chemical Reactions
In synthetic organic chemistry, this compound can act as a reagent for the preparation of other nitrogen-containing heterocycles. Its ability to undergo electrophilic substitution reactions makes it valuable for developing new compounds with desired biological activities .

Case Studies and Research Findings

Study Findings Reference
Study on Anxiolytic PropertiesDemonstrated significant anxiolytic effects in rodent models when administered at specific dosages.
Antidepressant Activity AssessmentShowed enhanced serotonergic activity leading to reduced depressive behaviors in animal models.
Synthetic ApplicationsUtilized in the synthesis of novel benzodiazepine analogues with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride with structurally related benzazepine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications/Properties Key Differences
This compound C₁₃H₂₀ClN ~241.8 (calculated) 3,3,5-trimethyl Research chemical; potential scaffold for drug discovery. Intermediate lipophilicity (estimated LogP < 3.30).
3,3,5,5-Tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride C₁₄H₂₂ClN 263.8 (calculated) 3,3,5,5-tetramethyl Higher LogP (3.30) suggests enhanced lipophilicity; used in experimental medicinal chemistry. Additional methyl group increases steric bulk and lipophilicity.
2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride C₁₀H₁₄ClN 183.68 No methyl groups Baseline structure for benzazepine derivatives; used in crystallography and synthesis. Lack of substituents reduces steric hindrance, potentially improving solubility.
6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride C₁₀H₁₃BrClN 262.57 Bromine at position 6 Versatile scaffold for halogenated drug candidates; lab use only. Bromine enhances electrophilic reactivity for cross-coupling reactions.
Lorcaserin (1R-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine) C₁₁H₁₄Cl₂N 241.15 Chlorine at position 8, methyl at 1 FDA-approved for obesity; modulates serotonin receptors (5-HT₂C). Clinically validated; substituents optimize receptor selectivity and bioavailability.

Structural and Functional Insights

Halogenation (e.g., bromine in the 6-bromo derivative) introduces sites for further functionalization via Suzuki or Buchwald-Hartwig reactions . Lorcaserin’s 8-chloro and 1-methyl groups are critical for 5-HT₂C receptor agonism, demonstrating how substituent positioning dictates pharmacological activity .

The 3,3,5-trimethyl derivative lacks documented clinical data, highlighting its status as a preclinical research tool .

Synthetic Utility :

  • Unsubstituted benzazepines (e.g., 2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride) serve as starting materials for introducing diverse substituents .
  • Brominated derivatives (e.g., 6-bromo compound) are pivotal in high-throughput medicinal chemistry due to their reactivity .

Biological Activity

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 215.72 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of benzazepines and exhibits a bicyclic structure that contributes to its pharmacological properties.

1. Antimicrobial Activity

Research has indicated that derivatives of benzazepines often exhibit significant antimicrobial properties. A study highlighted the synthesis and antimicrobial evaluation of similar compounds that demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the benzazepine core can enhance antimicrobial activity .

2. Neuropharmacological Effects

Benzazepines have been studied for their neuropharmacological effects. Compounds with similar structures have shown potential as dopamine receptor antagonists and have been investigated for their implications in treating psychiatric disorders. A notable case study involved the evaluation of these compounds in animal models for their effects on anxiety and depression .

3. Anticancer Properties

Several studies have explored the anticancer potential of benzazepine derivatives. Research indicates that modifications to the benzazepine structure can lead to compounds with selective cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Case Study 1: Antimicrobial Evaluation

In a study published in ResearchGate, researchers synthesized several benzazepine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications significantly increased antibacterial efficacy, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the structure .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted using animal models to evaluate the anxiolytic effects of a benzazepine derivative similar to this compound. The study found a significant reduction in anxiety-like behaviors in treated animals compared to controls, suggesting potential therapeutic applications in anxiety disorders .

Research Findings Summary

Activity Type Findings
AntimicrobialEffective against various bacterial strains; MICs between 10–50 µg/mL for certain derivatives .
NeuropharmacologicalAnxiolytic effects observed in animal models; potential for treating anxiety disorders .
AnticancerInduces apoptosis in cancer cells; selective cytotoxicity observed in specific cell lines .

Q & A

Q. What is a robust methodology for synthesizing and characterizing 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride?

Methodological Answer:

  • Synthesis : Begin with a substituted benzazepine precursor, such as 2,3,4,5-tetrahydro-1H-2-benzazepine, and perform alkylation using methylating agents (e.g., methyl iodide) under controlled pH and temperature. For regioselective methylation, employ phase-transfer catalysts or Grignard reagents. Purify via recrystallization in ethanol or methanol, or use silica-gel chromatography for higher purity .
  • Characterization :
    • NMR : Analyze 1^1H and 13^13C spectra to confirm methyl group positions and ring saturation. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
    • X-ray Crystallography : Use SHELX-97 for structure refinement. Optimize crystal growth via vapor diffusion in dichloromethane/hexane mixtures .
    • Mass Spectrometry : Validate molecular weight (239.78 g/mol) via ESI-MS or MALDI-TOF .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in gradient mode. Detect impurities at 220 nm. System suitability criteria (e.g., resolution >2.0 between adjacent peaks) should follow pharmacopeial guidelines .
  • TGA/DSC : Monitor thermal stability (decomposition onset >200°C) to detect solvates or hydrates.
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure anhydrous conditions during storage .

Q. How should researchers evaluate the compound’s stability under laboratory storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) for 48 hours. Analyze degradation products via LC-MS to identify labile functional groups (e.g., azepine ring oxidation) .
  • Long-Term Stability : Store samples in amber vials at -20°C under nitrogen. Perform periodic HPLC assays (every 3 months) to track impurity formation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Cross-Validation : Combine 1^1H-13^13C HSQC and HMBC NMR to resolve overlapping signals. For stereochemical ambiguities, use NOESY to confirm spatial proximity of methyl groups .
  • Computational Modeling : Perform DFT-based chemical shift predictions (e.g., using Gaussian 16) to compare with experimental NMR data. Adjust force fields to account for solvent effects .
  • Single-Crystal Analysis : If crystallography data conflicts with NMR, re-evaluate crystal packing effects or potential polymorphism .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a central composite design. Prioritize factors via Pareto analysis.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation. Quench reactions at >95% conversion to avoid over-alkylation .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap excess methylating agents .

Q. How can computational methods predict the biological activity of this benzazepine derivative?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling : Curate a dataset of structurally related benzazepines with known IC50_{50} values. Train a Random Forest model using descriptors like LogP (3.30), PSA (12.03 Ų), and H-bond donors/acceptors .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Q. What advanced techniques elucidate degradation pathways under oxidative stress?

Methodological Answer:

  • LC-HRMS : Identify degradation products (e.g., N-oxide or ring-opened metabolites) using a Q-TOF mass spectrometer in positive ion mode. Fragment ions (MS/MS) help assign structures .
  • EPR Spectroscopy : Detect free radical intermediates during photo-oxidation. Spin-trapping agents (e.g., DMPO) can stabilize transient species for analysis .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track carbon migration during degradation.

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